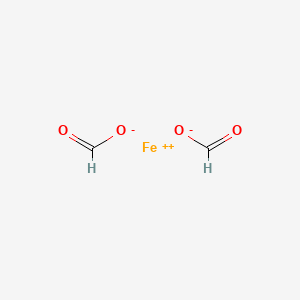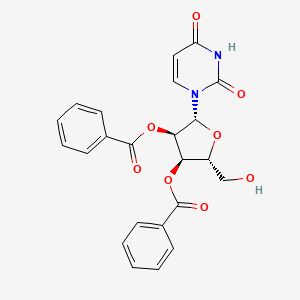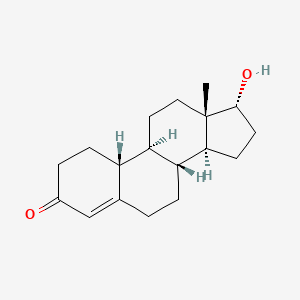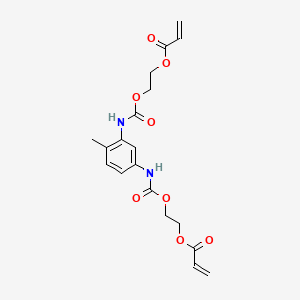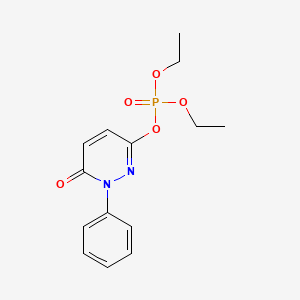![molecular formula C17H28O3 B1623964 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone CAS No. 221300-33-0](/img/structure/B1623964.png)
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone
Overview
Description
4-(3,3-Dimethyl-1,5-dioxaspiro[55]undecan-9-yl)cyclohexanone is a complex organic compound with the molecular formula C₁₇H₂₈O₃ It is characterized by a spirocyclic structure, which includes a cyclohexanone moiety and a 1,5-dioxaspiro[55]undecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone typically involves the reaction of cyclohexanone with 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient synthesis of complex spirocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites on proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Shares the spirocyclic structure but lacks the cyclohexanone moiety.
Cyclohexanone: Contains the cyclohexanone group but lacks the spirocyclic structure.
1,5-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but without the dimethyl substitution.
Uniqueness
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone is unique due to the combination of the spirocyclic structure and the cyclohexanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both structural features are required.
Properties
IUPAC Name |
4-(3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-16(2)11-19-17(20-12-16)9-7-14(8-10-17)13-3-5-15(18)6-4-13/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIJJHRKXFEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)C3CCC(=O)CC3)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427469 | |
| Record name | 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221300-33-0 | |
| Record name | 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


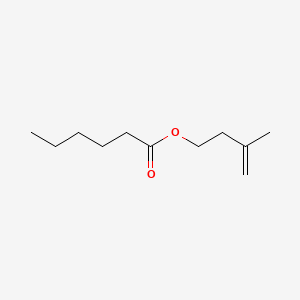

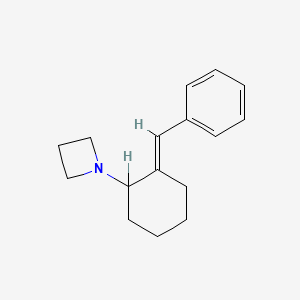
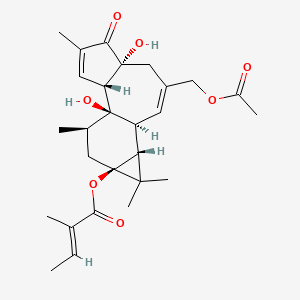
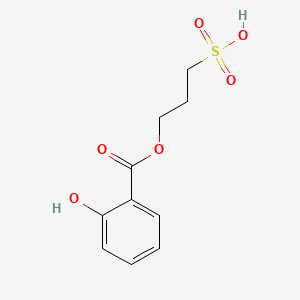
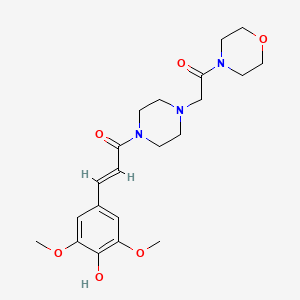
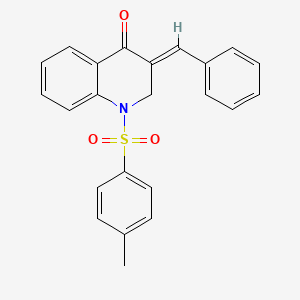
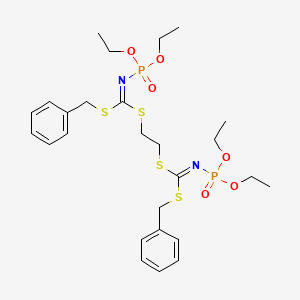
![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)
